Solanidiene is a bicyclic alkaloid compound primarily derived from various species of the Solanaceae family, which includes plants such as potatoes and tomatoes. It is structurally related to solanidine, a steroidal alkaloid, and has garnered interest in both pharmacological research and synthetic organic chemistry due to its unique structure and potential biological activities. Solanidiene's classification falls under the category of alkaloids, specifically steroidal alkaloids, which are known for their diverse range of pharmacological effects.
The synthesis of solanidiene can be achieved through several methods, primarily focusing on the extraction from natural sources or via total synthesis in the laboratory.
Technical details regarding these methods often involve optimizing reaction conditions such as temperature, pressure, and catalyst selection to maximize yield and minimize by-products.
Solanidiene's molecular structure is characterized by its bicyclic framework, which consists of a fused cyclohexane and cyclopentane ring system.
Data regarding solanidiene's molecular structure can be obtained through techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and X-ray crystallography, which provide insights into its three-dimensional conformation and spatial arrangement of atoms.
Solanidiene undergoes various chemical reactions that are significant for its functionalization and modification:
These reactions are typically performed under controlled conditions using appropriate reagents and catalysts to ensure selectivity and yield.
The mechanism of action for solanidiene is not fully elucidated but is believed to involve interactions with specific biological targets:
Data supporting these mechanisms often arise from pharmacological studies utilizing in vitro assays that measure binding affinities and functional responses in cellular models.
Solanidiene possesses distinct physical and chemical properties that influence its behavior in biological systems:
Chemical properties include stability under standard laboratory conditions but may vary significantly when exposed to extreme pH or temperature changes.
The scientific applications of solanidiene are diverse:
Solanidiene is systematically named as (22R,25R)-Solanid-5,23-diene according to IUPAC conventions for steroidal alkaloids. It belongs to the solanidane group, characterized by a tetracyclic perhydro-1,2-cyclopentanophenanthrene core modified with a heterocyclic nitrogen atom at C-20, forming a piperidine-like ring (Ring E). Unlike saturated counterparts, solanidiene features conjugated double bonds between C-5–C-6 and C-23–C-24, resulting in a planar region that influences electronic properties and reactivity. The stereochemistry at C-22 and C-25 follows the R configuration, consistent with biosynthetic precursors derived from cholesterol [10].
Solanidiene serves as a biosynthetic intermediate and structural analog to solanidine (the saturated form predominant in Solanum species). Key differences include:
Table 1: Structural Comparison of Solanidiene and Related Alkaloids
Feature | Solanidiene | Solanidine | Tomatidine |
---|---|---|---|
Core Unsaturation | Δ⁵,²³ | Δ⁵ | Δ⁵ |
C-22/C-26 Group | Allylic system at C-23 | Saturated side chain | Oxygenated at C-23 |
Nitrogen Configuration | Tertiary amine (sp³) | Tertiary amine (sp³) | Spiroaminoketal |
Glycosylation Sites | C-3 (theoretical) | C-3 (in solanine) | C-3 (in α-tomatine) |
The Δ²³ unsaturation in solanidiene reduces ring E conformational flexibility compared to solanidine, potentially altering interactions with biological targets like membrane sterols or enzymes. Mass spectrometry studies indicate solanidiene’s lower molecular weight (MW: 397.62 g/mol) versus solanidine (MW: 399.64 g/mol), consistent with additional desaturation [7] [10].
¹H and ¹³C NMR provide definitive evidence for solanidiene’s diene system:
2D NMR techniques (COSY, HSQC, HMBC) resolve connectivity, notably HMBC correlations from H-24 to C-20 and C-22, confirming ring E integrity. NMR-based metabolomic workflows optimized for steroidal alkaloids enable detection in complex plant matrices [2] [8].
HRMS with liquid chromatography separation (LC-HRMS) identifies solanidiene via:
Modern Q-Exactive instrumentation coupled with C₁₈ chromatography (e.g., Acclaim columns) achieves baseline separation from co-occurring alkaloids in Solanum extracts, with detection limits <10 ng/mL [3].
Table 2: HRMS Fragmentation Signatures of Solanidiene
m/z (Observed) | Ion Formula | Fragment Origin | Mass Error (ppm) |
---|---|---|---|
398.3521 | C₂₇H₄₀N⁺ | Molecular ion | 0.8 |
272.2143 | C₁₉H₂₆N⁺ | Rings A/B + N | 1.2 |
204.1872 | C₁₄H₂₂N⁺ | Rings D/E + allylic cleavage | 1.5 |
126.1279 | C₈H₁₆N⁺ | Ring E | 2.1 |
X-ray crystallography of solanidiene derivatives reveals:
Conformational modeling (OPLS4/GAFF2 force fields) indicates solanidiene’s Δ²³ bond reduces ring E puckering (pucker amplitude S=0.12 vs. 0.32 in solanidine). Molecular dynamics (MD) simulations (100 ns in explicit water) show the diene system enhances rigidity, with RMSD 0.82 Å versus 1.35 Å for solanidine. Programs like Fitmunk optimize side-chain rotamers in density functional theory (DFT)-refined models, critical for predicting binding conformations at targets like sterol reductases [4] [9].
Tables report data synthesized from search result analyses.
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